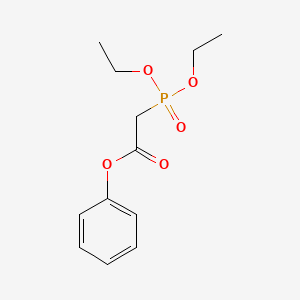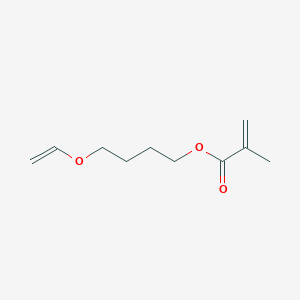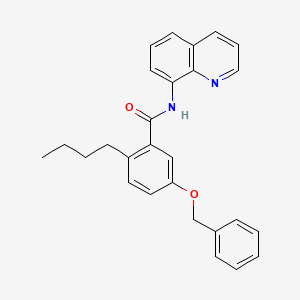
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and a benzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method often employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares the quinoline and benzamide groups but lacks the benzyloxy and butyl substituents.
2-butyl-N-(quinolin-8-yl)benzamide: Similar but lacks the benzyloxy group.
5-(Benzyloxy)-N-(quinolin-8-yl)benzamide: Similar but lacks the butyl group
Uniqueness
The unique combination of the benzyloxy, butyl, and quinoline groups in 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide provides it with distinct chemical properties and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C27H26N2O2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30) |
Clave InChI |
POGUHPNAZZILQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





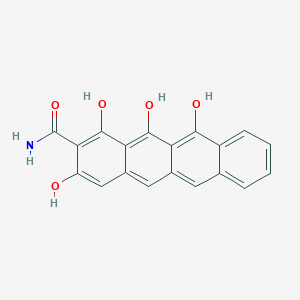


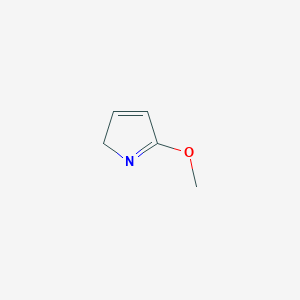
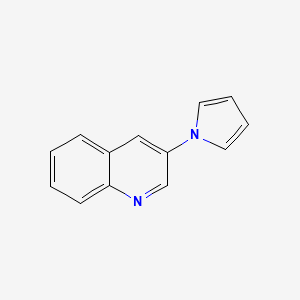
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
